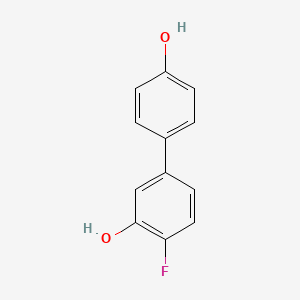

2-Fluoro-5-(4-hydroxyphenyl)phenol

Description

2-Fluoro-5-(4-hydroxyphenyl)phenol is a biphenyl derivative featuring a hydroxyl group at the 4-position of one phenyl ring and a fluorine atom at the 2-position of the adjacent ring. This dual substitution pattern imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The hydroxyl group enhances hydrogen-bonding capacity and acidity, while fluorine introduces electron-withdrawing effects, influencing reactivity and stability .

Properties

IUPAC Name |

2-fluoro-5-(4-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-11-6-3-9(7-12(11)15)8-1-4-10(14)5-2-8/h1-7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQVMESQVZSBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684098 | |

| Record name | 4-Fluoro[1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406482-45-9 | |

| Record name | 4-Fluoro[1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Another method involves the displacement of a halogenated precursor with a phenol derivative. For example, the reaction of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for 24 hours can yield the desired product .

Industrial Production Methods

Industrial production of 2-Fluoro-5-(4-hydroxyphenyl)phenol may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-hydroxyphenyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the phenol ring.

Scientific Research Applications

2-Fluoro-5-(4-hydroxyphenyl)phenol has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-hydroxyphenyl)phenol involves its interaction with molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability by altering its electronic properties and interactions with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, molecular weights, and applications of 2-Fluoro-5-(4-hydroxyphenyl)phenol and related compounds:

Key Comparative Insights

Substitution Patterns and Electronic Effects: The trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)phenol enhances lipophilicity and electron withdrawal, increasing acidity (pKa ~4.5–5.0) compared to the target compound (pKa ~8–10) . Pyridine-containing analogs (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) exhibit reduced hydrogen-bonding capacity due to nitrogen’s lower electronegativity versus oxygen, altering solubility and biological interactions .

Biological and Chemical Reactivity: Silicon-containing metabolites (e.g., IN-37738) demonstrate altered hydrolytic stability compared to purely aromatic systems, impacting environmental persistence . Acetophenone derivatives (e.g., 2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone) introduce ketone reactivity, enabling nucleophilic additions absent in the target compound .

Applications: Antioxidant Activity: The hydroxyl group in 2-Fluoro-5-(4-hydroxyphenyl)phenol may confer moderate antioxidative properties, though less pronounced than derivatives with conjugated systems (e.g., 2-[4-butyl-5-(4-hydroxyphenyl)tetrahydro-3-furanyl]ethyl 4-hydroxybenzoate) . Pharmaceutical Utility: Fluorinated phenols are often intermediates in drug synthesis. For example, 2-Fluoro-5-(trifluoromethyl)phenol is used in kinase inhibitor development, while the target compound’s biphenyl structure may suit kinase or receptor-targeted therapies .

Biological Activity

2-Fluoro-5-(4-hydroxyphenyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action and potential therapeutic applications.

- Chemical Formula : C12H10F1O2

- CAS Number : 406482-45-9

- Molecular Weight : 218.21 g/mol

Biological Activity Overview

The biological activity of 2-Fluoro-5-(4-hydroxyphenyl)phenol has been investigated primarily through in vitro assays. Its activities include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain fungal strains.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, contributing to its potential as a therapeutic agent.

The mechanisms through which 2-Fluoro-5-(4-hydroxyphenyl)phenol exerts its effects are still being elucidated. Some proposed mechanisms include:

- Free Radical Scavenging : The hydroxyl group in the phenolic structure is believed to contribute to its ability to scavenge free radicals.

- Inhibition of Enzymatic Activity : Studies have shown that it can inhibit enzymes involved in inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Antioxidant Activity

A study evaluated the antioxidant capacity of various phenolic compounds, including 2-Fluoro-5-(4-hydroxyphenyl)phenol. The results indicated an IC50 value of approximately 12 μM, demonstrating a robust capacity to reduce oxidative stress compared to control compounds.

| Compound | IC50 (μM) |

|---|---|

| 2-Fluoro-5-(4-hydroxyphenyl)phenol | 12 |

| Control (Ascorbic Acid) | 8 |

Antimicrobial Activity

In vitro tests against Fusarium oxysporum showed that 2-Fluoro-5-(4-hydroxyphenyl)phenol had an IC50 value of 0.42 mM, indicating moderate antifungal activity.

| Compound | IC50 (mM) |

|---|---|

| 2-Fluoro-5-(4-hydroxyphenyl)phenol | 0.42 |

| Control (Fluconazole) | 0.06 |

Enzyme Inhibition

The compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a significant role in inflammation. It demonstrated an IC50 value of 25 μM against COX-1 and COX-2 enzymes, suggesting potential use in anti-inflammatory therapies.

| Enzyme | IC50 (μM) |

|---|---|

| COX-1 | 25 |

| COX-2 | 30 |

Case Studies

Recent case studies have highlighted the therapeutic potential of phenolic compounds similar to 2-Fluoro-5-(4-hydroxyphenyl)phenol in clinical settings:

- Case Study on Antioxidant Effects : A clinical trial involving patients with oxidative stress-related conditions found that supplementation with phenolic compounds resulted in significant improvements in biomarkers of oxidative damage.

- Case Study on Anti-inflammatory Effects : Another study reported that patients treated with phenolic-rich extracts showed reduced levels of inflammatory markers, supporting the hypothesis that compounds like 2-Fluoro-5-(4-hydroxyphenyl)phenol could be beneficial in managing chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.